

# GSK1360707: A Technical Overview of a Triple Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK1360707 |           |
| Cat. No.:            | B1672351   | Get Quote |

**GSK1360707** is a potent and selective triple reuptake inhibitor (TRI) that has been investigated for the treatment of major depressive disorder. This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and the experimental methodologies used to characterize its pharmacological profile.

**Chemical Identity** 

| Identifier | Value                                                                           |
|------------|---------------------------------------------------------------------------------|
| IUPAC Name | (1S,6R)-6-(3,4-dichlorophenyl)-1-<br>(methoxymethyl)-3-azabicyclo[4.1.0]heptane |
| CAS Number | 1013098-04-8                                                                    |

## **Mechanism of Action**

GSK1360707 exerts its pharmacological effects by simultaneously inhibiting the reuptake of three key neurotransmitters in the central nervous system: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). It achieves this by binding to and blocking the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1] This blockade leads to an increase in the extracellular concentrations of these monoamines, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[1] The simultaneous modulation of these three neurotransmitter systems is hypothesized to offer a broader spectrum of antidepressant and anxiolytic activity compared to more selective agents.



## **Quantitative Analysis of Transporter Occupancy**

The in vivo potency of **GSK1360707** at each of the monoamine transporters has been quantified using positron emission tomography (PET) imaging studies in both non-human primates and humans. These studies determined the plasma concentration of the compound required to achieve 50% occupancy (IC50) of the transporters.

| Species | Transporter | IC50 (ng/mL) |
|---------|-------------|--------------|
| Human   | SERT        | 6.80[1][2]   |
| DAT     | 18.00[1][2] |              |
| Baboon  | SERT        | 15.16[1][2]  |
| DAT     | 15.56[1][2] |              |
| NET     | 0.97[1][2]  | _            |

## **Signaling Pathways**

As a triple reuptake inhibitor, **GSK1360707** modulates downstream signaling pathways associated with serotonin, norepinephrine, and dopamine. By increasing the synaptic availability of these neurotransmitters, it is expected to influence a variety of intracellular signaling cascades that are implicated in mood regulation, cognition, and reward. While specific downstream signaling studies for **GSK1360707** are not extensively detailed in the public domain, the general mechanism of TRIs suggests an impact on pathways involving cyclic AMP (cAMP) and brain-derived neurotrophic factor (BDNF), which are known to be modulated by chronic antidepressant treatment.

Caption: General signaling pathway modulated by **GSK1360707**.

# Experimental Protocols In Vitro Monoamine Reuptake Inhibition Assay

A common method to determine the in vitro potency of a compound like **GSK1360707** is through a radioligand binding or uptake inhibition assay using cells expressing the human serotonin, norepinephrine, or dopamine transporters.



#### General Protocol Outline:

- Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human SERT,
   NET, or DAT are cultured under standard conditions.
- Assay Preparation: Cells are harvested and plated in 96-well plates.
- Compound Incubation: Cells are pre-incubated with varying concentrations of GSK1360707
   or a reference compound for a specified period (e.g., 15-30 minutes) at 37°C.
- Substrate Addition: A radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]NE for NET, or [3H]DA for DAT) is added to initiate the uptake reaction.
- Uptake Termination: After a short incubation period (e.g., 10-20 minutes), the uptake is terminated by rapid washing with ice-cold buffer.
- Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using a scintillation counter.
- Data Analysis: The concentration of **GSK1360707** that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves. Ki values can then be calculated using the Cheng-Prusoff equation.

# In Vivo Transporter Occupancy Measurement by PET Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify the binding of a drug to its target in the living brain.

#### General Protocol Outline:

- Subject Preparation: Human or non-human primate subjects undergo a baseline PET scan to measure the baseline density of the target transporters.
- Radioligand Selection: Specific radioligands are used to label the transporters of interest. For the study of GSK1360707, the following were utilized:







- ∘ SERT: [¹¹C]DASB
- DAT: [11C]PE2I (or [11C]methylphenidate)
- NET: [¹¹C]MRB (in baboons)
- Drug Administration: **GSK1360707** is administered orally or intravenously at various doses.
- Post-Dose PET Scan: Following drug administration and allowing for plasma concentration to stabilize, a second PET scan is performed with the same radioligand.
- Image Acquisition and Analysis: Dynamic PET images are acquired over a period of time (e.g., 90-120 minutes). The binding potential (BP\_ND) of the radioligand in specific brain regions is calculated for both the baseline and post-dose scans.
- Occupancy Calculation: Transporter occupancy is calculated as the percentage reduction in the binding potential after drug administration compared to the baseline.
- Pharmacokinetic-Pharmacodynamic Modeling: The relationship between the plasma concentration of GSK1360707 and transporter occupancy is modeled to determine the IC50 values.





Click to download full resolution via product page

Caption: Experimental workflow for PET transporter occupancy studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Monoamine transporter occupancy of a novel triple reuptake inhibitor in baboons and humans using positron emission tomography PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- To cite this document: BenchChem. [GSK1360707: A Technical Overview of a Triple Reuptake Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672351#gsk1360707-iupac-name-and-cas-number]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com